molecular formula C17H18N2O5S B412348 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE

Katalognummer: B412348
Molekulargewicht: 362.4g/mol
InChI-Schlüssel: FBMRZUPLOAPHLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine is a complex organic compound with the molecular formula C17H18N2O5S and a molecular weight of 362.4 g/mol. This compound is known for its unique structural features, which include a piperidine ring, a nitrophenoxy group, and a benzenesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in organic synthesis for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine.

Analyse Chemischer Reaktionen

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine is used in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine can be compared with other similar compounds, such as:

    4-Piperidino-Piperidine: This compound also contains a piperidine ring and is used in various scientific research applications.

    Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery and development.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H18N2O5S

Molekulargewicht

362.4g/mol

IUPAC-Name

1-[4-(4-nitrophenoxy)phenyl]sulfonylpiperidine

InChI

InChI=1S/C17H18N2O5S/c20-19(21)14-4-6-15(7-5-14)24-16-8-10-17(11-9-16)25(22,23)18-12-2-1-3-13-18/h4-11H,1-3,12-13H2

InChI-Schlüssel

FBMRZUPLOAPHLO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.